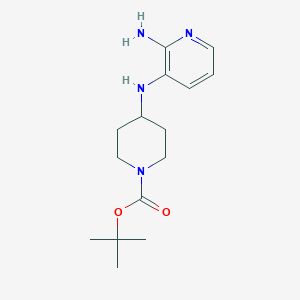

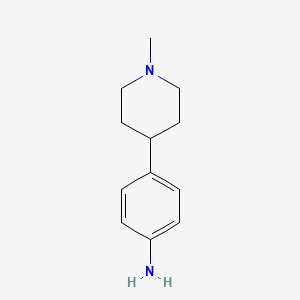

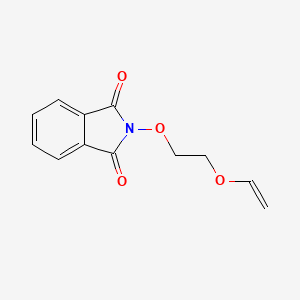

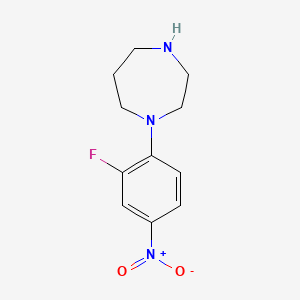

![molecular formula C15H14N2O B1322068 2-Benzyl-5-methoxy-1H-benzo[D]imidazole CAS No. 40608-76-2](/img/structure/B1322068.png)

2-Benzyl-5-methoxy-1H-benzo[D]imidazole

概要

説明

The compound "2-Benzyl-5-methoxy-1H-benzo[d]imidazole" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but related compounds with benzimidazole cores are extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be approached through various methods. For instance, the one-step synthesis of benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones involves a ring closure reaction under acidic conditions, as described in the synthesis of isomeric compounds with methoxy substitutions . Another example is the synthesis of 2-methoxyphenyl-substituted imidazo[1,2-a]benzimidazoles, which exhibit a range of pharmacological properties . These methods highlight the versatility of synthetic approaches in creating benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various techniques, including X-ray crystallography and computational methods. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, providing insights into the compound's geometry and intermolecular interactions . Similarly, the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole was investigated using ab initio calculations, which helped in understanding the conformational behavior and structural stability .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The addition of imidazole and benzimidazole to quinones, for example, leads to the formation of hydroquinones with different substitution patterns, demonstrating the reactivity of these compounds . The synthesis of 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole further exemplifies the chemical versatility of benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The vibrational spectra provide information about the frequency and intensity of the vibrational bands, which are related to the compound's physical properties . The crystal structures of benzimidazole derivatives reveal their solid-state properties, including molecular planarity and intermolecular interactions, which can affect their chemical reactivity and stability . Additionally, the synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives were studied, including DFT and anticorrosion studies, indicating their potential as anticorrosion agents .

科学的研究の応用

Corrosion Inhibition

- Corrosion Inhibition in Acidic Solutions : Imidazole derivatives, including those related to 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, have been studied for their potential as corrosion inhibitors in acidic environments. These derivatives show strong adsorption following the Langmuir model and exhibit mixed-type corrosion inhibition, suggesting their utility in protecting metals like mild steel in corrosive environments (Prashanth et al., 2021).

Spectroscopic and Structural Analysis

- Quantum Mechanical and Spectroscopic Studies : A study on 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, a compound similar to 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, involved detailed theoretical analysis of its molecular structure, spectroscopic characteristics, and thermodynamic properties using density functional theory (DFT) and spectroscopic methods. This type of analysis is crucial for understanding the physical and chemical properties of these compounds (Pandey et al., 2017).

Synthesis and Characterization

- Efficient Synthesis Techniques : Research on benzimidazole derivatives, including those structurally related to 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, demonstrates the advancement in synthesis methods. For example, a study discusses a microwave-assisted linear approach for synthesizing highly substituted benzo[d]imidazole derivatives, highlighting the efficiency and potential application in drug discovery programs (Chanda et al., 2012).

Antibacterial Applications

- Antibacterial Activity : Benzimidazole and its derivatives have been investigated for their antibacterial properties. A study on 1-(3-methoxy,4-hydroxy benzyl)-2-(3-methoxy,4-hydroxy phenyl)-1H-Benzo[d] imidazole showed significant antibacterial activity, demonstrating its potential use in addressing microbial infections (Zuo-an, 2012).

Vasorelaxant and Antihypertensive Effects

- Vasorelaxant and Antihypertensive Effects : Research on benzimidazole derivatives has also explored their potential in treating cardiovascular conditions. Forinstance, a study on a series of 1H-benzo[d]imidazole analogues revealed their vasorelaxant and antihypertensive effects. One particular derivative exhibited significant ex vivo relaxant response and showed promising results in lowering blood pressure in spontaneously hypertensive rats, indicating its potential for treating hypertension (Navarrete-Vázquez et al., 2010).

Antioxidant and Antimicrobial Activities

- Antioxidant and Antimicrobial Properties : A study synthesized a series of benzimidazole derivatives and evaluated them for antioxidant and antimicrobial activities. Some compounds displayed high activity against various bacterial strains and also showed significant antioxidant properties. This research suggests the potential of these compounds in pharmaceutical applications for treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).

Immunobiological Activity

- Immunotherapeutic Potential : Benzimidazole compounds have been investigated for their immunobiological activities. For example, certain benzylbenzoate derivatives, structurally related to benzimidazoles, were found to stimulate macrophage functions, indicating their potential as immunotherapeutic agents for treating infectious diseases (Choi et al., 2005).

Safety and Hazards

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests a promising future for the development of new drugs based on the imidazole scaffold.

作用機序

Target of Action

Imidazole derivatives are known to interact with a diverse range of biological targets, including enzymes, receptors, and proteins, contributing to their broad spectrum of biological activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as blocking signal reception at the level of specific receptors, leading to changes in gene transcription .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and mode of action .

Result of Action

Imidazole derivatives are known to induce various cellular responses, such as cell cycle arrest and apoptosis, depending on their specific targets and mode of action .

特性

IUPAC Name |

2-benzyl-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-12-7-8-13-14(10-12)17-15(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDXPXLZBRYOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621445 | |

| Record name | 2-Benzyl-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-methoxy-1H-benzo[D]imidazole | |

CAS RN |

40608-76-2 | |

| Record name | 2-Benzyl-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

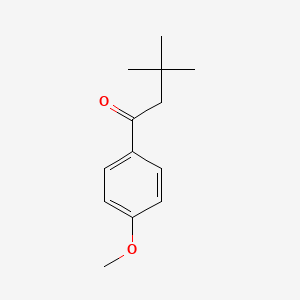

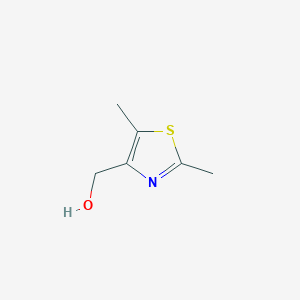

![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)